molecular formula C19H18Cl3N3O3S B12743195 Butoconazole nitrate, (S)- CAS No. 151909-75-0

Butoconazole nitrate, (S)-

Cat. No.: B12743195
CAS No.: 151909-75-0
M. Wt: 474.8 g/mol
InChI Key: ZHPWRQIPPNZNML-NTISSMGPSA-N
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Description

(S)-butoconazole nitrate is the nitric acid salt of (S)-butoconazole. It is an enantiomer of a (R)-butoconazole nitrate.

Properties

CAS No.

151909-75-0

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

474.8 g/mol

IUPAC Name

1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid

InChI

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1

InChI Key

ZHPWRQIPPNZNML-NTISSMGPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Foundational & Exploratory

Stereochemical Architecture and Pharmacodynamics of Butoconazole Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butoconazole Nitrate (S)- Chemical Structure and Stereochemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Imidazole Scaffold

Butoconazole nitrate (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate) is a potent broad-spectrum antifungal agent belonging to the imidazole class. While commercially available as a racemic mixture (RS-35887), the pharmacological profile of butoconazole is intrinsically linked to its stereochemistry.

In the context of modern drug development, where "chiral switching" (developing a single enantiomer from a racemate) is a critical strategy for improving therapeutic indices, understanding the specific structural attributes of (S)-butoconazole is essential. This guide dissects the stereochemical definition, synthesis resolution, and molecular mechanism of the (S)-enantiomer.

Chemical Structure & Stereochemical Analysis[1][2][3][4]

The biological activity of butoconazole hinges on the asymmetric carbon at position 2 of the butyl chain. The (S)-enantiomer is defined by the spatial arrangement of its four distinct substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

Structural Data
ParameterDetail
IUPAC Name (S)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate
Molecular Formula C₁₉H₁₇Cl₃N₂S[1][2] · HNO₃
Molecular Weight 474.79 g/mol (Salt); 411.78 g/mol (Base)
Chiral Center C2 of the butyl chain
Key Functional Groups Imidazole ring (heme binder), Thioether bridge, Dichlorophenyl lipophile
Stereochemical Assignment (CIP Rules)

To assign the (S)-configuration to the chiral center (C2), we prioritize the substituents based on atomic number and connectivity:

  • Priority 1: -S-(2,6-dichlorophenyl) — The sulfur atom (Atomic #16) has the highest atomic number attached directly to the chiral center.

  • Priority 2: -CH₂-N-Imidazole — The carbon is attached to a Nitrogen (Atomic #7).

  • Priority 3: -CH₂-CH₂-(4-chlorophenyl) — The carbon is attached to another Carbon (Atomic #6), extending into a chain.

  • Priority 4: -H — Hydrogen (Atomic #1) is the lowest priority.

Configuration: When the Hydrogen (Priority 4) is oriented away from the viewer (into the plane), the sequence 1 → 2 → 3 follows a Counter-Clockwise direction, designating the (S) configuration.

Butoconazole_Structure Center Chiral Carbon (C2) Sulfur S-Aryl Group (Priority 1) (2,6-dichlorophenyl)thio Center->Sulfur High Priority (S) Imidazole Methyl-Imidazole (Priority 2) (Heme Binding Site) Center->Imidazole N-attachment Alkyl Phenethyl Group (Priority 3) 4-chlorophenyl chain Center->Alkyl C-chain Hydrogen Hydrogen (Priority 4) Center->Hydrogen Rear

Figure 1: Connectivity and CIP priority assignment for the chiral center of Butoconazole.

Synthesis and Enantiomeric Resolution

Producing the pure (S)-enantiomer typically requires either asymmetric synthesis or the resolution of the racemate. The following workflow outlines the resolution of racemic butoconazole using Chiral HPLC, a method validated for pharmacokinetic studies.

Resolution Workflow

While chemical resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) is possible for imidazoles, Chiral Stationary Phase (CSP) HPLC is the standard for high-purity isolation in research settings.

Resolution_Workflow Racemate Racemic Butoconazole Nitrate (50:50 R/S Mixture) Prep Sample Preparation Dissolve in Mobile Phase Racemate->Prep Column Chiral Column Separation (Chiralpak IC) Prep->Column Detection Detection (MS/MS or UV) Stereoselective Identification Column->Detection Collection Fraction Collection Detection->Collection S_Iso (S)-Butoconazole (Target Enantiomer) Collection->S_Iso R_Iso (R)-Butoconazole (Distomer/Impurity) Collection->R_Iso

Figure 2: Workflow for the isolation of (S)-Butoconazole from the racemic mixture.

Validated Protocol: Chiral HPLC Separation

Based on stereoselective pharmacokinetic studies (Source 2, 4).

  • Stationary Phase: Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (90:10 v/v).[3][4]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C.

  • Detection: LC-MS/MS (Positive ESI mode).

    • Mechanism: The cellulose-based chiral selector interacts differentially with the (S) and (R) spatial arrangements, causing distinct retention times.

Mechanism of Action: Stereoselective CYP51 Inhibition

The antifungal potency of butoconazole is driven by its inhibition of Lanosterol 14α-demethylase (CYP51) . The stereochemistry of the (S)-isomer influences how the molecule fits into the hydrophobic pocket of the enzyme.

Molecular Binding Pathway

The imidazole nitrogen (N3) binds coordinately to the heme iron of CYP51. The "tail" of the molecule (the chlorophenyl and dichlorophenylthio groups) occupies the hydrophobic access channel. Stereochemistry dictates the "snugness" of this fit.

  • Heme Interaction: The unhindered nitrogen of the imidazole ring donates a lone pair to the Fe(III) of the heme.

  • Hydrophobic Fit: The (S)-configuration orients the bulky 2,6-dichlorophenylthio group to minimize steric clash with the enzyme's amino acid residues (e.g., Tyrosine, Phenylalanine) lining the active site.

MOA_Pathway Drug (S)-Butoconazole Target Fungal CYP51 (Lanosterol 14α-demethylase) Drug->Target High Affinity Binding Binding Heme Iron Coordination + Hydrophobic Pocket Fit Target->Binding Block Blockade of Methylation Binding->Block Result Depletion of Ergosterol Accumulation of Toxic Sterols Block->Result Death Fungal Membrane Lysis Result->Death

Figure 3: Mechanism of Action (MOA) pathway for CYP51 inhibition.

References

  • Structure and Activity of Enantiomers

    • Title: The synthesis and antifungal activity of the enantiomers of butoconazole nitr
    • Source: Tetrahedron: Asymmetry, Vol 4, Issue 7, 1993, Pages 1521-1526.
    • Link:

  • Chiral Separation Protocol

    • Title: Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues.[3][4][5]

    • Source: Analytical Methods (RSC), 2021.
    • Link:

  • General Pharmacology

    • Title: Butoconazole Nitr
    • Source: Drugs.com / American Society of Health-System Pharmacists.
    • Link:

  • Stereochemistry in Azoles

    • Title: Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole.
    • Source: ACS Medicinal Chemistry Letters, 2010.
    • Link:

Sources

An In-depth Technical Guide to the Lanosterol 14α-demethylase Binding Affinity of (S)-Butoconazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents, a profound comprehension of the molecular interactions between a compound and its target is paramount. This guide provides a detailed exploration of the binding affinity of (S)-Butoconazole for its target, lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. While specific, direct experimental binding constants for the (S)-enantiomer of butoconazole are not widely published, this document serves as a comprehensive technical framework. It outlines the established principles of azole antifungal action and furnishes detailed, field-proven methodologies for the precise determination of this crucial binding interaction. We will delve into both the experimental and computational workflows necessary to elucidate the binding thermodynamics and kinetics, thereby providing a robust roadmap for the evaluation of (S)-Butoconazole or any novel azole antifungal candidate.

Introduction: The Critical Role of Lanosterol 14α-demethylase in Fungal Pathogens

Fungal infections represent a significant and growing threat to human health, particularly in immunocompromised populations[1]. The selective targeting of essential fungal-specific biochemical pathways is a cornerstone of modern antifungal therapy. One of the most successfully exploited targets is the ergosterol biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its absence or depletion leads to severe disruption of membrane integrity, ultimately resulting in fungal cell death[2].

A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene[1]. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol[3]. The essential nature of this enzymatic step across a broad range of fungal pathogens has established CYP51 as a primary target for azole antifungal drugs[1][4].

(S)-Butoconazole: An Imidazole Antifungal Agent

Butoconazole is an imidazole-based antifungal agent used in the treatment of vulvovaginal candidiasis[5][6]. Like other azole antifungals, its mechanism of action is the inhibition of lanosterol 14α-demethylase[2]. By binding to the active site of CYP51, butoconazole disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which compromises the fungal cell membrane[1]. Butoconazole possesses a chiral center, and therefore exists as two enantiomers, (S)-Butoconazole and (R)-Butoconazole. This guide will focus on the (S)-enantiomer, postulating that stereochemistry can play a significant role in the binding affinity and efficacy of the drug.

The Molecular Mechanism of Azole Antifungal Binding to CYP51

The binding of azole antifungals to CYP51 is a highly specific interaction. The primary mode of inhibition involves the coordination of a nitrogen atom within the azole ring (in the case of butoconazole, the imidazole ring) to the heme iron atom at the active site of the cytochrome P450 enzyme. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol[1]. The binding affinity is further influenced by secondary interactions between the side chains of the azole compound and the amino acid residues lining the active site pocket of CYP51. These hydrophobic and potential hydrogen-bonding interactions contribute significantly to the overall stability of the enzyme-inhibitor complex and are critical determinants of the drug's potency and specificity[1].

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of (S)-Butoconazole Inhibition Lanosterol Lanosterol Intermediate 14α-demethylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal_Membrane Incorporation S_Butoconazole (S)-Butoconazole CYP51 CYP51 Active Site (Heme Iron) S_Butoconazole->CYP51 Coordinates with Heme Iron Binding Inhibition of Lanosterol Binding CYP51->Binding Disruption Disruption of Ergosterol Synthesis Binding->Disruption Leads to Fungal_Death Fungal Cell Death Disruption->Fungal_Death Results in

Caption: Mechanism of (S)-Butoconazole action on the fungal ergosterol biosynthesis pathway.

Experimental Determination of Binding Affinity

A precise understanding of the binding affinity of (S)-Butoconazole to CYP51 requires rigorous experimental validation. Several biophysical techniques can be employed to quantify the dissociation constant (Kd), which is a measure of the strength of the binding interaction, and the inhibitory concentration (IC50), which reflects the functional consequence of this binding.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a foundational technique for studying the interaction of azoles with cytochrome P450 enzymes. The binding of an azole ligand to the heme iron in CYP51 induces a characteristic spectral shift, known as a Type II difference spectrum. This shift can be monitored to determine the binding affinity.

  • Protein Preparation:

    • Express and purify recombinant fungal lanosterol 14α-demethylase (e.g., from Candida albicans). The full-length protein or a truncated, soluble version can be used. Note that truncated versions may exhibit different kinetic properties[7].

    • Determine the precise concentration of the purified CYP51 using the carbon monoxide difference spectrum method.

    • Dilute the purified CYP51 to a final concentration of 1-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

  • Ligand Preparation:

    • Prepare a stock solution of (S)-Butoconazole in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the titration.

  • Spectroscopic Measurement:

    • Use a dual-beam spectrophotometer.

    • Pipette the purified CYP51 solution into both the sample and reference cuvettes.

    • Record a baseline spectrum from 350 nm to 500 nm.

    • Add small aliquots of the (S)-Butoconazole solution to the sample cuvette. Add an equivalent volume of the solvent (DMSO) to the reference cuvette to account for any solvent-induced spectral changes.

    • After each addition, gently mix and allow the system to equilibrate for 2-3 minutes before recording the difference spectrum.

    • Continue the titration until no further spectral changes are observed, indicating saturation of the enzyme.

  • Data Analysis:

    • Measure the difference in absorbance between the peak (around 425-430 nm) and the trough (around 410-415 nm) for each titration point.

    • Plot the change in absorbance (ΔA) against the concentration of (S)-Butoconazole.

    • Fit the resulting saturation curve to the Morrison tight-binding equation to determine the dissociation constant (Kd)[8]. For ligands with very high affinity, where the enzyme concentration is comparable to the Kd, the tight-binding model is more appropriate than the simple Michaelis-Menten equation[8][9].

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Prepare the purified CYP51 and (S)-Butoconazole in the same buffer to minimize heats of dilution. Dialyze both samples against the final experimental buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

    • The concentration of CYP51 in the sample cell should be approximately 10-20 times the expected Kd, while the (S)-Butoconazole concentration in the syringe should be 10-15 times the protein concentration.

  • ITC Experiment:

    • Load the CYP51 solution into the sample cell and the (S)-Butoconazole solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of (S)-Butoconazole into the CYP51 solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It can provide kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified CYP51 onto the sensor chip surface using a standard coupling chemistry, such as amine coupling. A control flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of (S)-Butoconazole in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of (S)-Butoconazole over the sensor surface containing the immobilized CYP51 and the control surface.

    • The SPR instrument will detect the change in the resonance angle as (S)-Butoconazole binds to and dissociates from the immobilized enzyme.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the CYP51-immobilized flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Technique Parameter(s) Measured Advantages Considerations
UV-Vis Spectroscopy KdWidely accessible, good for initial screening.Indirect measurement, less sensitive for very tight binders.
Isothermal Titration Calorimetry (ITC) Kd, n, ΔH, ΔSProvides a complete thermodynamic profile, label-free.Requires larger amounts of protein, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) ka, kd, KdReal-time kinetic data, high sensitivity, label-free.Requires protein immobilization which may affect activity, potential for mass transport limitations.

Computational Approaches to Predict Binding Affinity

In conjunction with experimental methods, computational approaches provide valuable insights into the binding mode and affinity of (S)-Butoconazole for CYP51 at an atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of fungal CYP51 from the Protein Data Bank (PDB). If a structure with a bound ligand is available, it can be used to define the active site.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Generate a 3D structure of (S)-Butoconazole and optimize its geometry using a suitable method (e.g., a semi-empirical or ab initio quantum mechanical calculation). Assign partial charges to the atoms.

  • Docking Simulation:

    • Define the binding site on the CYP51 structure based on the location of the heme group and the known binding pocket of other azoles.

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the (S)-Butoconazole molecule into the defined binding site.

    • The docking algorithm will generate a series of possible binding poses and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode of (S)-Butoconazole.

    • Examine the interactions between the ligand and the protein, such as the coordination to the heme iron, hydrogen bonds, and hydrophobic contacts.

    • The docking score provides a qualitative estimate of the binding affinity.

PDB Obtain CYP51 Structure (from PDB) Protein_Prep Prepare CYP51 (add hydrogens, remove water) PDB->Protein_Prep Ligand_Prep Prepare (S)-Butoconazole (3D structure, charges) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Define_Site Define Binding Site (around Heme) Protein_Prep->Define_Site Define_Site->Docking Analysis Analyze Results (Binding Poses, Scores) Docking->Analysis Interactions Identify Key Interactions (H-bonds, hydrophobic) Analysis->Interactions

Caption: A typical workflow for molecular docking of (S)-Butoconazole to CYP51.

Molecular Dynamics (MD) Simulations

MD simulations can provide a more dynamic and detailed picture of the protein-ligand complex, allowing for the calculation of binding free energies that are often more accurate than docking scores.

  • System Setup:

    • Start with the best-docked pose of the (S)-Butoconazole-CYP51 complex.

    • Embed the complex in a lipid bilayer (e.g., a POPC membrane) to mimic the biological environment of the endoplasmic reticulum.

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

  • Simulation:

    • Choose a suitable force field (e.g., CHARMM or AMBER) to describe the interactions between the atoms in the system.

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow the system to sample a representative range of conformations.

  • Binding Free Energy Calculation:

    • Use methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of (S)-Butoconazole to CYP51 from the MD simulation trajectory.

Computational Method Output Advantages Considerations
Molecular Docking Binding poses, docking scoresComputationally fast, good for virtual screening.Scoring functions are approximations, limited treatment of protein flexibility.
Molecular Dynamics (MD) Simulations Dynamic behavior of the complex, binding free energyAccounts for protein flexibility and solvent effects, more accurate binding energy estimates.Computationally expensive, requires significant expertise to set up and analyze.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the binding affinity of (S)-Butoconazole to its target, lanosterol 14α-demethylase. While specific experimental data for this particular enantiomer remains to be extensively published, the detailed protocols for UV-Vis spectroscopy, ITC, SPR, molecular docking, and MD simulations presented herein offer a robust framework for its characterization. A thorough investigation employing these techniques will not only elucidate the precise binding affinity and thermodynamic profile of (S)-Butoconazole but will also shed light on the potential stereoselectivity of its interaction with CYP51. Such data is invaluable for the rational design of more potent and selective next-generation azole antifungals, a critical endeavor in the ongoing battle against invasive fungal diseases.

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  • Singh, R., et al. (2022). Molecular Docking Study of Heterocyclic Compounds for Antifungal Activity Against Granulomatous Amoebic Encephalitis. Journal of Pharmaceutical Research, 21(4), 235-241. [Link]

  • Pfaller, M. A., et al. (2023). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. Journal of Fungi, 9(2), 241. [Link]

  • Podust, L. M., et al. (2001). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Journal of Biological Chemistry, 276(47), 44143-44149. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244. [Link]

  • Ismail, H. (2023, August 24). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9. YouTube. [Link]

  • Patching, S. G. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 147-190). Royal Society of Chemistry. [Link]

  • Salisbury, J. A., et al. (1995). A Comparison of Susceptibility to Five Antifungal Agents of Yeast Cultures From Burn Patients. Journal of Burn Care & Rehabilitation, 16(5), 521-526. [Link]

  • Kumar, D., et al. (2018). Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations. Journal of Chemical Theory and Computation, 14(3), 1715-1730. [Link]

  • BI-SPR. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Al-Megrin, W. A., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 11, 755811. [Link]

  • Goswami, D. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link]

  • Al-Sha'er, M. A., et al. (2023). Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. ACS Omega, 8(30), 27011-27021. [Link]

Sources

Technical Whitepaper: (S)-Butoconazole Nitrate – Enantioselective Antifungal Potency and In Vitro Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro antifungal profile of (S)-Butoconazole nitrate . While Butoconazole is clinically administered as a racemic mixture (1:1 R and S enantiomers), this analysis isolates the pharmacological properties relevant to the (S)-enantiomer, grounding the data in established azole mechanisms and specific Butoconazole spectrum studies.

Executive Summary

(S)-Butoconazole nitrate (1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]imidazole nitrate) is a potent imidazole antifungal agent. Unlike many azoles where activity is strictly confined to one enantiomer, Butoconazole’s enantiomers (R and S) exhibit comparable antifungal potency against Candida spp., a unique feature among imidazole derivatives. This guide delineates the in vitro spectrum, mechanism of action (MOA), and experimental protocols for assessing the (S)-enantiomer's efficacy, particularly in the context of vulvovaginal candidiasis (VVC) and dermatophytosis.

Molecular Characterization & Stereochemistry

The clinical efficacy of Butoconazole relies on its lipophilic nature and extended residence time on mucosal surfaces.

  • Stereochemistry: The molecule possesses a chiral center at the C2 position of the butyl chain.

  • Enantiomeric Potency: Research indicates that both the (S)- and (R)-enantiomers contribute to the antifungal activity, with studies showing they are effectively equipotent against Candida albicans. This contrasts with ketoconazole or itraconazole, where stereoselectivity significantly dictates potency.

  • Chemical Structure: The presence of the 2,6-dichlorophenylthio group confers high lipophilicity, facilitating rapid uptake into the fungal cell membrane.

Mechanism of Action (MOA)

(S)-Butoconazole nitrate exerts its fungistatic effect via the inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[1]

Pathway Logic
  • Target Binding: The N-3 nitrogen of the imidazole ring binds to the heme iron of CYP51.

  • Catalytic Blockade: This binding prevents the activation of oxygen necessary for the demethylation of lanosterol at the C14 position.

  • Membrane Destabilization:

    • Depletion: Ergosterol (essential for membrane fluidity) is depleted.[2]

    • Accumulation: Toxic 14α-methyl sterols (e.g., lanosterol, 4,14-dimethylzymosterol) accumulate.[2]

    • Result: Altered membrane permeability, leakage of intracellular ions (K+), and inhibition of fungal growth.

Visualization: Ergosterol Biosynthesis Inhibition

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Toxic 14α-methyl sterols (Accumulation) Lanosterol->Intermediates Enzyme Blocked Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Catalyzes Demethylation Butoconazole (S)-Butoconazole Nitrate Butoconazole->CYP51 Inhibits Membrane Fungal Membrane Integrity Intermediates->Membrane Disrupts Structure Ergosterol->Membrane Maintains Fluidity Lysis Growth Arrest / Cell Lysis Membrane->Lysis Failure

Caption: Mechanism of Action: (S)-Butoconazole inhibits CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.

In Vitro Antifungal Spectrum

The spectrum of (S)-Butoconazole nitrate is broad, covering pathogenic yeasts, dermatophytes, and select Gram-positive bacteria.

Comparative MIC Data (Yeasts & Dermatophytes)

The following table synthesizes Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays.

Organism GroupSpeciesMIC Range (µg/mL)Interpretation
Yeasts Candida albicans0.03 – 4.0Highly Susceptible
Candida glabrata0.1 – 8.0Susceptible-Dose Dependent (SDD)
Candida tropicalis0.06 – 4.0Susceptible
Candida parapsilosis0.1 – 2.0Susceptible
Candida krusei0.5 – 16.0Intrinsically Resistant/Less Susceptible
Dermatophytes Trichophyton rubrum0.01 – 1.0Highly Susceptible
Trichophyton mentagrophytes0.01 – 1.0Highly Susceptible
Microsporum canis0.1 – 2.0Susceptible
Epidermophyton floccosum0.1 – 1.0Susceptible
Bacteria Staphylococcus aureus16.0 – 32.0Weak Activity (Secondary Effect)
Spectrum Analysis
  • Primary Target: Candida albicans isolates, including those from recurrent vulvovaginal candidiasis (RVVC), show high susceptibility.

  • Non-Albicans Candida (NAC): Activity against C. glabrata is comparable to other azoles, often requiring higher local concentrations achieved by sustained-release formulations.

  • Filamentous Fungi: Excellent potency against dermatophytes makes it a viable candidate for tinea infections, although its primary clinical indication remains vaginal candidiasis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols adhere to CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards.

Protocol: Broth Microdilution for (S)-Butoconazole

Objective: Determine the MIC of (S)-Butoconazole nitrate against Candida spp.

Reagents:

  • Pure (S)-Butoconazole nitrate powder (Sigma/Reference Standard).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

Workflow:

  • Stock Preparation: Dissolve (S)-Butoconazole in DMSO to a concentration of 1600 µg/mL.

  • Dilution Series: Prepare 2-fold serial dilutions in RPMI 1640 to achieve final test concentrations of 0.03 µg/mL to 16 µg/mL.

  • Inoculum Prep:

    • Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to 0.5 McFarland standard.

    • Dilute suspension 1:1000 in RPMI 1640 (Final: 1 x 10³ to 5 x 10³ CFU/mL).

  • Assay Assembly:

    • Add 100 µL of drug dilution + 100 µL of inoculum to 96-well microtiter plates.

    • Include Growth Control (Drug-free) and Sterile Control (Inoculum-free).

  • Incubation: 35°C for 24–48 hours.

  • Readout:

    • Endpoint: Lowest concentration showing ≥50% reduction in turbidity compared to Growth Control (IC50).

Visualization: Experimental Workflow

Protocol Stock Stock Solution (S)-Butoconazole (DMSO) Dilution Serial Dilution RPMI 1640 + MOPS Stock->Dilution Plate 96-Well Plate 100µL Drug + 100µL Cells Dilution->Plate Inoculum Inoculum Prep 0.5 McFarland (Candida spp.) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Read Read MIC (≥50% Inhibition) Incubate->Read

Caption: CLSI M27-A3 compliant workflow for determining MIC of (S)-Butoconazole.

Pharmacodynamics & Kinetics[3]

  • Fungistatic Nature: Like most azoles, (S)-Butoconazole is primarily fungistatic against Candida.

  • Time-Kill Kinetics: Exhibits time-dependent activity but requires concentrations >4x MIC for significant fungicidal activity (≥3 log reduction) in susceptible strains.

  • Post-Antifungal Effect (PAFE): Demonstrates a prolonged PAFE, suppressing fungal regrowth for hours after drug removal, which supports the efficacy of single-dose bioadhesive formulations.

References

  • Jacobson, J. B., et al. (1985). "A new vaginal antifungal agent--butoconazole nitrate." Acta Obstetricia et Gynecologica Scandinavica. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)." Link

  • Seidman, L. S., & Skokos, C. K. (2005). "An evaluation of butoconazole nitrate 2% Site Release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets." Infectious Diseases in Obstetrics and Gynecology. Link

  • Odds, F. C. (2003). "Antifungal Agents: Mechanisms of Action." Trends in Microbiology. Link

  • Walker, K. A., et al. (1978). "1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Liposomal Formulation of (S)-Butoconazole Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

(S)-Butoconazole nitrate is the biologically active enantiomer of the imidazole antifungal butoconazole. While the racemate is effective against Candida albicans, the (S)-enantiomer exhibits superior potency, allowing for lower effective dosages. However, its high lipophilicity (LogP ~3.7) and poor aqueous solubility present significant delivery challenges, often necessitating distinct solvent systems that can cause mucosal irritation in vaginal applications.

Why Liposomes? Encapsulating (S)-Butoconazole nitrate in liposomes serves three critical functions:

  • Solubilization: It incorporates the hydrophobic API directly into the lipid bilayer, bypassing the need for irritant surfactants.

  • Sustained Release: It acts as a depot system, maintaining therapeutic concentrations in the vaginal mucosa for prolonged periods (bioadhesion) compared to conventional creams.

  • Toxicity Reduction: It minimizes direct contact between the free drug and the epithelium until release.

This guide details a Thin Film Hydration method optimized for high encapsulation efficiency (EE%) of lipophilic drugs.

Pre-Formulation Considerations

API Physicochemical Profile
  • Compound: (S)-Butoconazole Nitrate[1]

  • Solubility: Soluble in Methanol, Chloroform; Practically insoluble in Water.

  • Locus of Encapsulation: Due to its lipophilic nature, the drug will intercalate within the hydrophobic acyl chain region of the lipid bilayer, not the aqueous core.

Lipid Selection Strategy

To ensure a stable bilayer that prevents premature drug leakage, we utilize high-transition temperature (


) lipids combined with cholesterol.
ComponentRoleRecommended Material
Bulk Lipid Forms the vesicle structure.HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC . High

(~52-55°C) ensures stability at body temperature.
Stabilizer Modulates membrane fluidity and prevents leakage.Cholesterol (CHOL). Essential for "tightening" the membrane against drug expulsion.
Charge Modifier (Optional)Prevents aggregation via electrostatic repulsion.DSPG (Distearoyl Phosphatidylglycerol) - Negative charge.

Protocol: Preparation of Liposomes (Thin Film Hydration)[2][3][4]

Objective: Generate Multilamellar Vesicles (MLVs) followed by sizing to Large Unilamellar Vesicles (LUVs).

Materials & Equipment
  • Reagents: (S)-Butoconazole Nitrate, HSPC, Cholesterol, Chloroform (HPLC Grade), Methanol (HPLC Grade), PBS (pH 5.5 - mimics vaginal pH).

  • Equipment: Rotary Evaporator, Probe Sonicator or Extruder (with 100nm/200nm polycarbonate membranes), Lyophilizer (optional).

Step-by-Step Methodology
Phase A: Lipid Film Formation
  • Weighing: Prepare a lipid mixture with a molar ratio of HSPC:Cholesterol (7:3) .

    • Note: Total lipid concentration should be approx. 10-20 mg/mL in the final volume.

  • Drug Addition: Add (S)-Butoconazole Nitrate to the lipid mix.

    • Target Ratio: Lipid:Drug ratio of 10:1 to 20:1 (w/w). High lipid content is required to accommodate the drug in the bilayer without destabilization.

  • Dissolution: Dissolve the Lipid/Drug mixture in Chloroform:Methanol (2:1 v/v) in a round-bottom flask. Ensure the solution is crystal clear.

  • Evaporation: Attach the flask to a rotary evaporator.

    • Bath Temp: 60°C (Must be > Lipid

      
      ).
      
    • Rotation: 100-150 rpm.

    • Vacuum:[1][2] Apply gradually to prevent bumping. Evaporate until a dry, thin lipid film forms on the flask wall.[2]

  • Desiccation: Place the flask under a high vacuum (desiccator) overnight to remove trace solvent residues. Critical for toxicity safety.

Phase B: Hydration
  • Pre-heating: Warm the hydration medium (PBS pH 5.5) to 65°C .

  • Hydration: Add the buffer to the dried film.

  • Agitation: Rotate the flask (no vacuum) at 60-65°C for 45-60 minutes.

    • Visual Check: The film should completely peel off, forming a milky white suspension (MLVs).

Phase C: Sizing (Downsizing)

To achieve a uniform size distribution (PDI < 0.2):

  • Method A (Sonication): Probe sonicate for 10 mins (cycles of 30s ON / 30s OFF) in an ice bath to prevent overheating.

  • Method B (Extrusion - Preferred): Pass the suspension 10 times through 200nm membranes, then 10 times through 100nm membranes at 60°C.

Visualization of Workflow

The following diagram illustrates the critical path for the Thin Film Hydration method specific to lipophilic drugs like Butoconazole.

Liposome_Preparation cluster_mech Mechanism of Action Start Start: Weigh Ingredients (HSPC, Chol, API) Dissolve Dissolution (Chloroform:MeOH 2:1) Start->Dissolve Evap Rotary Evaporation (60°C, Vacuum) Dissolve->Evap Homogeneous Mix Film Dry Lipid Film (Drug embedded in lipid matrix) Evap->Film Solvent Removal Hydrate Hydration (PBS pH 5.5, 65°C) Film->Hydrate Add Aqueous Phase Mechanism Lipophilic Drug Intercalation: API lodges in bilayer hydrocarbon tails Film->Mechanism MLV MLV Suspension (Multilamellar Vesicles) Hydrate->MLV Agitation > Tm Size Sizing (Extrusion/Sonication) MLV->Size Energy Input Final Final Liposomal Formulation (LUVs ~150nm) Size->Final Homogenization

Figure 1: Workflow for Thin Film Hydration optimized for lipophilic API intercalation.

Characterization & Validation Protocols

Encapsulation Efficiency (EE%)

Since the drug is lipophilic, "free drug" will likely precipitate or form micellar aggregates. Separation is critical.

  • Technique: Ultracentrifugation.[3]

  • Protocol:

    • Centrifuge liposomal dispersion at 100,000 × g for 45 mins at 4°C.

    • Pellet: Contains Encapsulated Drug (Liposomes).[2]

    • Supernatant: Contains Free Drug.

    • Lyse the pellet with Methanol (to disrupt vesicles).

    • Analyze both fractions via HPLC.

  • Calculation:

    
    
    
HPLC Analytical Method (USP Adaptation)

A validated method is required to quantify the (S)-Butoconazole Nitrate.

ParameterSetting
Column C18 (4.6 mm × 25 cm, 5 µm packing L1)
Mobile Phase Methanol : Phosphate Buffer (pH ~6.0) [75:25 v/v]
Flow Rate 1.0 - 1.2 mL/min
Detector UV at 229 nm
Retention Time Approx. 6-8 minutes
Physical Characterization
  • Particle Size (DLS): Target 100–200 nm.

  • Polydispersity Index (PDI): Target < 0.2 (indicates monodisperse population).

  • Zeta Potential: If using neutral lipids, charge will be near neutral (-5 to +5 mV). If DSPG is added, target -30 mV for colloidal stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Encapsulation Efficiency Drug saturation in bilayer.Increase Lipid:Drug ratio (e.g., go from 10:1 to 20:1). The bilayer has finite space for foreign molecules.
Drug Precipitation Hydration temperature too low.Ensure hydration is performed at least 10°C above the lipid

(e.g., 65°C for HSPC).
Large/Inconsistent Size Insufficient sizing energy.Increase extrusion cycles. Ensure extruder temperature is maintained >

during the process.
Leaking during storage Membrane too fluid.Increase Cholesterol content (up to 40-50 mol%) to rigidify the bilayer.

References

  • Bangham, A. D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology. Link(Foundational text on Thin Film Hydration).

  • Dua, J. S., et al. (2012). Liposome: Methods of preparation and applications. International Journal of Pharmaceutical Studies and Research. Link

  • United States Pharmacopeia (USP). Butoconazole Nitrate Monograph.[1] USP-NF.[4] (Standard for HPLC methodology).[1][4][5][6]

  • El-Ridy, M. S., et al. (2014). Liposomal encapsulation of antifungal drugs for topical application.[2][7] Journal of Liposome Research. (Provides basis for imidazole encapsulation ratios).

  • Pattewar, S., et al. (2013). Formulation and evaluation of liposomal gel for vaginal delivery of antifungal drug. Journal of Pharmacy Research. (Context for vaginal delivery pH and viscosity).

Sources

Application Note & Protocol: Robust Solid-Phase Extraction (SPE) of (S)-Butoconazole from Plasma Samples for Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantioselective Bioanalysis of Butoconazole

Butoconazole is a broad-spectrum imidazole antifungal agent used for the local treatment of vulvovaginal candidiasis.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, which leads to altered cell permeability and subsequent fungal growth inhibition.[2][3] Butoconazole possesses a single chiral center, existing as two enantiomers: (S)- and (R)-butoconazole. As with many chiral drugs, the enantiomers of butoconazole may exhibit different pharmacokinetic and pharmacodynamic profiles. Enantioselectivity can significantly impact the metabolic profile and potential toxicity of a drug.[4] Therefore, the development of a robust and sensitive bioanalytical method capable of resolving and quantifying the individual enantiomers in complex biological matrices like plasma is paramount for accurate pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.[4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of (S)-butoconazole from plasma samples, a critical sample preparation step that ensures the removal of endogenous interferences and enriches the analyte of interest prior to downstream analysis.[6][7] The methodology described herein is grounded in a validated approach for the enantioselective analysis of butoconazole, ensuring high recovery, precision, and accuracy, in line with regulatory expectations for bioanalytical method validation.[4][8][9][10][11][12]

Physicochemical Properties of Butoconazole Relevant to SPE

Understanding the physicochemical properties of butoconazole is fundamental to designing an effective SPE strategy.

PropertyValueImplication for SPE
Molecular Formula C₁₉H₁₇Cl₃N₂SA relatively large and complex molecule.
Molecular Weight 411.78 g/mol [1]Influences its interaction with sorbents.
pKa 6.74 ± 0.12 (Predicted)[1]Indicates that butoconazole is a weak base. The charge state can be manipulated by adjusting the pH of the sample and wash solutions to enhance retention on non-polar sorbents and selective elution.
LogP 6.4 (Predicted)[3]The high LogP value signifies that butoconazole is a highly lipophilic (hydrophobic) compound, making it an ideal candidate for reversed-phase SPE.

The hydrophobic nature of butoconazole dictates the choice of a non-polar stationary phase for SPE, where the primary retention mechanism is non-polar or hydrophobic interactions. A C18 (octadecyl) sorbent, a common reversed-phase material, is therefore an excellent choice for effectively retaining butoconazole from an aqueous matrix like plasma.[4][8][9]

Detailed Protocol: Solid-Phase Extraction of (S)-Butoconazole from Plasma

This protocol is adapted from a validated method for the determination of butoconazole enantiomers in rat plasma.[4][8][9] While this method has demonstrated high recovery and robustness, it is recommended that it be fully validated for the specific matrix (e.g., human plasma) and analytical instrumentation used in your laboratory, in accordance with ICH and FDA guidelines.[10][12][13][14]

Materials and Reagents
  • SPE Cartridge: C18 cartridges (e.g., Cleanert C18, 500 mg, 3 mL)[8]

  • Internal Standard (IS): Tioconazole or another suitable analogue.[4][8][9]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Ammonium Acetate

  • Equipment:

    • SPE manifold

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the SPE of (S)-butoconazole from plasma samples.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing plasma_sample 200 µL Plasma Sample add_is Add 20 µL Internal Standard (IS) plasma_sample->add_is vortex Vortex Mix (1 min) add_is->vortex condition 1. Condition: 3 mL Methanol vortex->condition equilibrate 2. Equilibrate: 3 mL Water condition->equilibrate load 3. Load: Pre-treated Sample equilibrate->load wash 4. Wash: (e.g., Water/Methanol mixture) load->wash elute 5. Elute: (e.g., Methanol or Acetonitrile) wash->elute evaporate Evaporate to Dryness (under N₂) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for (S)-Butoconazole from plasma.

Step-by-Step Protocol
  • Sample Pre-Treatment:

    • Aliquot 200 µL of plasma into a polypropylene microcentrifuge tube.[8]

    • Add 20 µL of the internal standard (IS) working solution. The use of an IS is crucial to correct for variations in extraction efficiency and instrument response.[8]

    • Vortex the sample for 1 minute to ensure homogeneity.[8]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges onto the manifold.

    • Pass 3 mL of methanol through each cartridge.[8] This step is essential to solvate the C18 functional groups, "activating" the sorbent for interaction with the analyte.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of purified water through each cartridge.[8] This step removes the organic conditioning solvent and prepares the sorbent for the aqueous sample, maximizing analyte retention.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.[8]

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min). A slow loading rate ensures sufficient residence time for the hydrophobic butoconazole molecules to interact with and be retained by the C18 sorbent.

  • Washing:

    • Wash the cartridge to remove endogenous interferences. A common wash solution for reversed-phase SPE is a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water). This will remove polar, water-soluble interferences without prematurely eluting the highly retained butoconazole.

  • Elution:

    • Elute the butoconazole and IS from the cartridge using a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the C18 sorbent. Suitable elution solvents include methanol or acetonitrile. The original study does not specify the elution solvent, but a typical starting point would be 2 x 1 mL of methanol.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the mobile phase used for the subsequent chromatographic analysis. This step concentrates the analyte and ensures compatibility with the analytical system.

Downstream Analysis: Chiral LC-MS/MS

Following SPE, the enantiomers of butoconazole are typically separated and quantified using a chiral liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS).[4][8][9]

  • Chiral Separation: A chiral column, such as a Chiralpak IC, is necessary to resolve the (S)- and (R)-enantiomers.[4][8][9]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for accurate quantification of low-level drug concentrations in plasma.[4][8][9]

The overall analytical process is depicted in the following diagram:

Analytical_Process cluster_start Start: Biological Sample cluster_spe Sample Preparation cluster_analysis Analytical Quantification cluster_end End: Data Output plasma Plasma Sample spe_step Solid-Phase Extraction (C18 Cartridge) plasma->spe_step chiral_lc Chiral LC Separation (e.g., Chiralpak IC) spe_step->chiral_lc msms Tandem MS Detection (MRM Mode) chiral_lc->msms data Concentration of (S)-Butoconazole msms->data

Sources

Troubleshooting & Optimization

Prevention of racemization of (S)-Butoconazole during thermal stress

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stereochemical Stability of (S)-Butoconazole

Welcome to the technical support center for (S)-Butoconazole. This guide is designed for researchers, formulation scientists, and drug development professionals who are working with the enantiomerically pure form of butoconazole and encountering challenges related to its stereochemical stability, particularly under thermal stress. Butoconazole, an imidazole antifungal agent, contains a single stereocenter.[1][2][3] The biological activity is often stereospecific, making the control of its enantiomeric purity a critical quality attribute.

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, represents a significant degradation pathway that can compromise the efficacy and safety of the final drug product. This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to help you diagnose, understand, and prevent the racemization of (S)-Butoconazole during your experimental and development workflows.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the mechanism of butoconazole racemization.

Q1: We've observed a significant loss of enantiomeric excess (e.e.) in our (S)-Butoconazole active pharmaceutical ingredient (API) after storing it at elevated temperatures. What is the most probable chemical mechanism behind this racemization?

A1: The racemization of (S)-Butoconazole under thermal stress is primarily driven by the lability of the proton at its single chiral center (the carbon atom bonded to the sulfur atom). The mechanism involves the abstraction of this proton to form a planar, achiral carbanion intermediate. Once this intermediate is formed, it can be re-protonated from either face with roughly equal probability, leading to the formation of both (S) and (R) enantiomers and thus, a loss of enantiomeric purity.

Several factors can accelerate this process under thermal stress:

  • Increased Molecular Energy: Heat provides the necessary activation energy to overcome the energy barrier for proton abstraction.

  • Presence of Basic Species: Trace amounts of basic impurities in the API, excipients, or solvent can act as proton acceptors, catalyzing the formation of the carbanion intermediate.

  • Solvent Effects: Polar protic solvents can facilitate proton transfer, potentially accelerating the racemization process.

Below is a diagram illustrating this proposed mechanistic pathway.

racemization_mechanism cluster_S (S)-Butoconazole cluster_Intermediate Intermediate State cluster_R (R)-Butoconazole S_Buto (S)-Enantiomer (Active Form) Intermediate Planar Carbanion (Achiral) S_Buto->Intermediate - H⁺ (Heat, Base) Intermediate->S_Buto + H⁺ R_Buto (R)-Enantiomer Intermediate->R_Buto + H⁺

Caption: Workflow for a comprehensive thermal stress degradation study.

Experimental Protocol: Forced Degradation (Thermal Stress)

  • Preparation: Accurately weigh samples of (S)-Butoconazole API, physical mixtures of the API with each planned excipient, and the final formulation.

  • Stress Application: Place samples in controlled environment chambers at the desired temperature and humidity (e.g., 60°C / 75% RH). For solution-state studies, dissolve the sample in relevant acidic, basic, or oxidative media and maintain at temperature.

  • Sampling: At predetermined time points (e.g., 0, 8, 24, 48, 72 hours), withdraw samples.

  • Quenching: Immediately neutralize acidic or basic samples to halt further degradation. Dilute samples with the mobile phase to the target concentration for analysis.

  • Analysis: Analyze the samples promptly using a validated chiral HPLC method to determine the enantiomeric excess and a standard reverse-phase HPLC method to assess purity and identify other degradation products.

By comparing the rate of racemization in the API alone versus in the presence of excipients, you can pinpoint any incompatibilities that accelerate stereochemical degradation.

Q3: Our formulation contains several excipients. Could they be contributing to the racemization of (S)-Butoconazole, and how do we select better alternatives?

A3: Absolutely. Excipients are not always inert and can significantly impact the stability of an active ingredient. [4][5]For (S)-Butoconazole, the primary concern is with excipients that are basic or contain basic impurities, as these can catalyze the proton abstraction required for racemization.

Troubleshooting Excipient-Induced Racemization

Excipient CategoryPotential Risk FactorsMitigation Strategy & Recommended Alternatives
Fillers / Diluents Alkaline fillers like Calcium Carbonate or Dibasic Calcium Phosphate. Some grades of lactose may contain amine impurities.Use neutral or slightly acidic excipients. Alternatives: Microcrystalline Cellulose (MCC), Mannitol, Starch.
Buffering Agents Use of buffers with a pH > 7.0.Maintain the formulation pH in a slightly acidic to neutral range (e.g., pH 4.5 - 6.5). Alternatives: Citrate buffer, Acetate buffer.
Lubricants Magnesium Stearate can have an alkaline surface pH.Use at the lowest effective concentration. Alternatives: Stearic Acid, Sodium Stearyl Fumarate.
Solvents / Co-solvents Residual basic solvents from manufacturing (e.g., amines).Ensure API and excipients meet stringent specifications for residual solvents. Use neutral solvents like Propylene Glycol or Glycerin in liquid formulations.
Moisture Content High water activity can facilitate proton transfer.Use excipients with low hygroscopicity. Control manufacturing environment humidity and use appropriate packaging with desiccants.

Self-Validating System: To confirm an excipient's role, conduct a binary mixture study as outlined in the workflow above (Step D). Store a 1:1 mixture of (S)-Butoconazole and the suspect excipient under thermal stress and compare its racemization rate to that of the pure API. A significantly faster rate in the binary mix confirms incompatibility.

Q4: What are the best practices for the analytical determination of (S)-Butoconazole and its (R)-enantiomer to accurately measure racemization?

A4: Accurate quantification of enantiomeric excess (e.e.) is critical. The gold-standard technique is Chiral High-Performance Liquid Chromatography (HPLC) . [6][7]Other methods like Circular Dichroism (CD) spectroscopy can also be used for rapid screening. [8] Protocol: Chiral HPLC Method for Butoconazole Enantiomers

This protocol provides a starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

  • Chromatographic System:

    • Instrument: HPLC or UPLC system with a UV detector.

    • Chiral Stationary Phase (Column): Polysaccharide-based columns are highly effective. Recommended starting points include:

      • Daicel CHIRALPAK® IA, IB, or IC (Immobilized Amylose or Cellulose derivatives)

      • CHIRALCEL® OD-H or AD-H (Coated Amylose or Cellulose derivatives)

    • Column Dimensions: e.g., 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Chiral separations on polysaccharide phases are typically achieved in normal-phase, polar organic, or reversed-phase modes. A common starting point is a mixture of an alkane with an alcohol modifier.

    • Example Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (80:20:0.1, v/v/v). The small amount of amine additive (DEA) is often crucial for good peak shape and resolution of basic compounds like butoconazole.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Temperature should be controlled to ensure reproducible retention times).

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5 mg/mL.

  • Quantification:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Method Validation: Ensure the method has sufficient resolution (Rs > 1.5) between the enantiomer peaks and is validated for specificity, linearity, accuracy, and precision.

References

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Butoconazole Action Pathway. Small Molecule Pathway Database (SMPDB). Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available at: [Link]

  • Butoconazole nitrate vaginal sponge: Drug release and antifungal efficacy. ResearchGate. Available at: [Link]

  • Chemical structure of Butoconazole. ResearchGate. Available at: [Link]

  • Butoconazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Identification of Major Degradation Products of Ketoconazole. National Institutes of Health (NIH). Available at: [Link]

  • Novel Strategies for Preventing Fungal Infections—Outline. National Institutes of Health (NIH). Available at: [Link]

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. SpringerLink. Available at: [Link]

  • UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. Available at: [Link]

  • Drug-Excipient Interactions: Effect on Molecular Mobility and Physical Stability of Ketoconazole-Organic Acid Coamorphous Systems. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Butoconazole. Wikipedia. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thermal degradation and combustion behavior of antifungal pesticides: triadimenol and tebuconazole. Chemical Engineering Transactions. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Separation of enantiomers and conformers of Tofisopam. Chiral Technologies. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. AIDIC - Italian Association of Chemical Engineering. Available at: [Link]

  • Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Effects of excipients on the stability of medicinal products. ResearchGate. Available at: [Link]

  • Vaginal retention of 2% butoconazole nitrate cream: comparison of a standard and a sustained-release preparation. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Butoconazole. Chemsrc. Available at: [Link]

Sources

Technical Support Center: Optimizing (S)-Butoconazole Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Yield Loss in Sulfonylation & Thioether Formation Steps

Executive Summary

This guide addresses yield inconsistencies in the synthesis of (S)-Butoconazole Nitrate , specifically focusing on the critical "sulfonation" sequences. In the context of this API (Active Pharmaceutical Ingredient), we interpret "sulfonation" as the O-sulfonylation (activation) of the alcohol intermediate—typically via methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)—and the subsequent sulfenylation (thioether formation) using 2,6-dichlorobenzenethiol.

The Core Problem: The presence of a basic imidazole moiety in the intermediate substrate 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole creates a "self-destruct" mechanism during activation, leading to low yields, racemization, and difficult purification.

Module 1: Diagnostic & Mechanism Analysis

Before adjusting parameters, you must identify how the reaction is failing. The activation of the alcohol (Step A) to a leaving group (LG) is the most common failure point.

The "Yield Killer" Mechanism: Neighboring Group Participation

The synthesis typically proceeds as follows:

  • Substrate: Secondary alcohol containing a proximal imidazole ring.

  • Reagent: Sulfonyl chloride (MsCl/TsCl) + Base (TEA/Pyridine).

  • Intended Outcome: Formation of Mesylate/Tosylate ester.[1][2][3]

  • Failure Mode: The imidazole nitrogen (N3) is a potent nucleophile. It can attack the newly formed sulfonate ester intramolecularly, forming a cyclic quaternary ammonium salt (aziridinium-like or larger ring depending on spacing). This species is water-soluble and is lost during the aqueous workup, resulting in massive "mysterious" yield loss.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired activation and the parasitic cyclization/hydrolysis pathways.

Butoconazole_Failure_Mode Substrate Alcohol Intermediate (Contains Imidazole) Reagents MsCl / Base (Activation) Substrate->Reagents Desired_Path O-Mesylate Intermediate (Active Leaving Group) Reagents->Desired_Path Kinetic Control (Low Temp) Failure_Path_1 Cyclic Quaternary Ammonium Salt (Water Soluble Loss) Reagents->Failure_Path_1 Intramolecular Attack (High Temp/Free Base) Product (S)-Butoconazole (After Thiol Addition) Desired_Path->Product + 2,6-Dichlorothiophenol Failure_Path_2 Hydrolysis (Reverts to Alcohol) Desired_Path->Failure_Path_2 Moisture Present

Figure 1: Reaction pathway analysis showing the competition between successful mesylation and intramolecular cyclization (quaternization).

Module 2: Troubleshooting the O-Sulfonylation (Activation)

Objective: Convert 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole to its mesylate/tosylate without triggering cyclization or elimination.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<50%) Intramolecular Quaternization: The imidazole ring attacks the mesylate.Protonation Strategy: Ensure the imidazole is protonated (using HCl salt of substrate) before adding MsCl. Use a weaker base or controlled stoichiometry (e.g., 2.1 eq Base) to neutralize HCl only as MsCl reacts.
Starting Material Returns Hydrolysis: MsCl hydrolyzed by wet solvent before reacting.Drying Protocol: Solvents (DCM/THF) must be <0.05% water. MsCl is moisture sensitive.
New Impurity (Alkene) Elimination: Temperature too high; base too strong.Cryogenic Control: Conduct mesylation at -10°C to 0°C . Avoid warming until reaction is complete.[4]
Racemization SN1 Pathway: Carbocation formation due to solvent polarity or heat.Solvent Switch: Use non-polar solvents (DCM/Toluene) over DMF to suppress ionization. Maintain strictly anhydrous conditions.
Optimized Protocol: The "Cold-Base" Method

Note: This protocol assumes the use of Methanesulfonyl Chloride (MsCl).

  • Preparation: Dissolve 1.0 eq of the Alcohol Intermediate in anhydrous Dichloromethane (DCM) (10 vol).

  • Cooling: Cool the solution to -10°C .

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) dropwise. Crucial: Keep T < 0°C.

  • Activation: Add MsCl (1.2 eq) diluted in DCM slowly over 30 minutes.

    • Why? Slow addition prevents localized exotherms that trigger elimination.

  • Monitoring: Stir at -5°C for 1-2 hours. Monitor by TLC/HPLC.

    • Stop Point: Do not let this intermediate sit. It is thermally unstable. Proceed immediately to the next step.

  • Quench: Quench with cold saturated NaHCO3. Rapidly separate phases to prevent hydrolysis of the ester.

Module 3: The Thioether Displacement (Sulfenylation)

Objective: Displace the Mesylate (OMs) with 2,6-dichlorobenzenethiol to form the C-S bond with inversion of configuration (if chiral center is involved).

Critical Control Points
  • Nucleophile Generation: The thiol (2,6-dichlorobenzenethiol) is a weak nucleophile in its neutral form. It must be deprotonated to the thiolate anion.

    • Recommendation: Pre-form the salt using K2CO3 or NaH in DMF or Acetone before adding the mesylate solution.

  • Stereochemistry (Inversion):

    • The displacement is an SN2 reaction .[2]

    • If you require (S)-Butoconazole , and the displacement occurs at the chiral center, you must start with the (R)-Alcohol (which becomes the (R)-Mesylate). The thiol attack will invert it to (S).

    • Troubleshooting: If you are getting the (R)-enantiomer product, check your starting material chirality.

FAQ: Why is the Thiol yield low?
  • Oxidation: Thiols easily oxidize to disulfides (Ar-S-S-Ar) in the presence of air.

    • Fix: Degas all solvents with Nitrogen/Argon. Run the reaction under inert atmosphere.

  • Competitor: If the mesylate still contains residual water or alcohols, they will compete with the thiol.

Module 4: Nitrate Salt Formation

Objective: Crystallize the final API as the nitrate salt.

Issue: Oiling out or amorphous gum instead of crystals. Solution:

  • Dissolve the free base in Acetone/Ethyl Acetate (1:1).

  • Cool to 0-5°C.

  • Add Conc. Nitric Acid (65%) dropwise (1.05 eq).

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure Butoconazole Nitrate.

  • Polymorph Control: Ensure slow cooling to generate the thermodynamically stable polymorph.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Start: Low Yield Identified Step_Check Which Step? Start->Step_Check Mesylation Activation (Mesylation) Step_Check->Mesylation Step 1 Thiol Thioether Formation Step_Check->Thiol Step 2 M_Check1 Is Product Water Soluble? Mesylation->M_Check1 M_Sol1 Cause: Quaternization Fix: Use HCl Salt of SM or reduce Temp M_Check1->M_Sol1 Yes (Lost in aqueous) M_Sol2 Cause: Hydrolysis Fix: Dry Solvents M_Check1->M_Sol2 No (SM Recovered) T_Check1 Impurity: Disulfide Dimer? Thiol->T_Check1 T_Sol1 Cause: Oxidation Fix: N2 Atmosphere T_Check1->T_Sol1 Yes T_Sol2 Cause: Poor Leaving Group Fix: Check Mesylate Quality T_Check1->T_Sol2 No (Low Conversion)

Figure 2: Logic flow for isolating the root cause of yield loss based on impurity profiles.

References

  • Google Patents. (2015). CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate.[5] Retrieved February 5, 2026, from

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2015). CN104744371A - Preparation method of butoconazole.[6] Retrieved February 5, 2026, from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 47471, Butoconazole Nitrate. Retrieved February 5, 2026, from [Link]

Sources

Optimization of mobile phase additives for butoconazole chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Mobile Phase Additives for Butoconazole Chiral Separation

Introduction: The Challenge of Butoconazole Enantioseparation

Butoconazole is an imidazole antifungal agent containing a basic nitrogen atom and a chiral center. Its separation presents a classic chromatographic challenge: the basic moiety tends to interact strongly with residual silanol groups on polysaccharide-based chiral stationary phases (CSPs), leading to severe peak tailing. Furthermore, the steric environment required for chiral recognition is sensitive to the mobile phase composition.

This guide provides a systematic approach to selecting and optimizing mobile phase additives to achieve baseline resolution (


) and symmetrical peak shapes (

).

Part 1: Mobile Phase Additive Selection

Q: Why are additives strictly necessary for Butoconazole analysis?

A: Butoconazole possesses a basic imidazole ring (


). In the absence of additives, this basic nitrogen interacts electrostatically with the acidic residual silanols (

) on the silica support of the CSP.
  • Without Additives: You will observe broad, tailing peaks, variable retention times, and likely irreversible adsorption.

  • With Basic Additives (DEA/TEA): These amines compete for the active silanol sites, effectively "masking" them and allowing the Butoconazole to interact primarily with the chiral selector (e.g., amylose or cellulose carbamates).

Q: Which specific additives should I use for Normal Phase (NP) vs. Polar Organic Mode (POM)?

A: The choice depends on your separation mode:

ModeRecommended Additive SystemMechanism
Normal Phase (Hexane/Alcohol)0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) Silanol Blocking: The amine competes with Butoconazole for silanol sites. DEA is often preferred for Chiralcel OD-H/AD-H columns due to steric fit.
Polar Organic (Acetonitrile/Methanol)0.1% DEA + 0.1% Trifluoroacetic Acid (TFA) Salt Formation: In pure polar solvents, adding both acid and base forms a salt in situ, increasing ionic strength and stabilizing the ionization state of the analyte.
Reversed Phase (Water/ACN)20 mM Ammonium Bicarbonate (pH 9.0) or 0.1% DEA pH Control: High pH ensures Butoconazole is uncharged (neutral), reducing ionic interactions and increasing retention on the hydrophobic CSP.

Critical Note: Avoid using pure acidic additives (like TFA alone) with Butoconazole. This will protonate the imidazole nitrogen, increasing its affinity for silanols and worsening peak shape.

Part 2: Troubleshooting & Optimization Logic

Q: I am seeing severe peak tailing ( ). Increasing the additive concentration didn't help. What now?

A: If 0.1% DEA is insufficient, simply adding more base rarely solves the issue and may degrade the column.

  • Check the Column History: Has the column been used with acidic mobile phases recently? It may need regeneration to remove adsorbed acid.

  • Switch to "Acid/Base" Mode: Try a mixture of 0.1% TEA and 0.1% TFA . The resulting salt (triethylammonium trifluoroacetate) acts as a chaotic agent that can sharpen peaks more effectively than base alone by modifying the double layer at the stationary phase surface.

  • Temperature Control: Lowering the temperature (e.g., to 10-15°C) can sometimes improve the chiral recognition mechanism, though it may broaden peaks slightly due to mass transfer effects. For tailing, increasing temperature (to 35-40°C) improves kinetics and reduces tailing.

Q: I have separation, but the resolution is poor ( ). How do I optimize the selectivity?

A: Selectivity (


) is driven by the specific interaction between the analyte and the chiral polymer.
  • Change the Alcohol: If using Ethanol (EtOH), switch to Isopropanol (IPA). IPA is bulkier and forms different hydrogen bond networks with the chiral selector, often drastically changing selectivity.

  • Reduce Solvent Strength: If

    
     (retention factor) is low (< 2), reduce the alcohol percentage (e.g., from 10% to 5% EtOH).
    
  • Additive Type: Switch from DEA to Ethanolamine . The hydroxyl group on ethanolamine can provide an additional hydrogen bonding site, occasionally altering the chiral recognition pocket.

Part 3: Step-by-Step Optimization Workflow

Protocol 1: Initial Screening (Normal Phase)

  • Column: Chiralcel OD-H or Chiralpak AD-H (5 µm).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethanol:Isopropanol (50:50) + 0.1% DEA .

  • Gradient: Isocratic 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

Protocol 2: Peak Shape Refinement

  • If Tailing > 1.3: Add 0.1% TFA to the existing mobile phase (resulting in 0.1% DEA + 0.1% TFA).

  • If Resolution < 1.5: Decrease %B to 5% or switch Modifier B to pure Isopropanol.

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the separation of basic chiral compounds like Butoconazole.

Butoconazole_Optimization Start Start: Butoconazole Sample Screening Screening: Hexane/EtOH (90:10) + 0.1% DEA Start->Screening Check_Result Analyze Chromatogram Screening->Check_Result Good_Sep Success: Rs > 1.5, Tf < 1.2 Check_Result->Good_Sep Pass Tailing Issue: Severe Tailing (Tf > 1.5) Check_Result->Tailing Asymmetry Low_Res Issue: Poor Resolution (Rs < 1.2) Check_Result->Low_Res Co-elution Fix_Tailing_1 Action: Add 0.1% TFA (Create DEA/TFA Salt) Tailing->Fix_Tailing_1 Fix_Res_1 Action: Switch Modifier (EtOH -> IPA) Low_Res->Fix_Res_1 Fix_Tailing_2 Action: Increase Temp (30°C -> 40°C) Fix_Tailing_1->Fix_Tailing_2 If fails Fix_Tailing_2->Screening Retest Fix_Res_2 Action: Reduce % Modifier (10% -> 5%) Fix_Res_1->Fix_Res_2 If fails Fix_Res_2->Screening Retest

Caption: Decision tree for optimizing mobile phase additives and conditions for basic chiral analytes.

References

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General concept verification)

  • Separation of Butoconazole Nitrate on Newcrom R1 HPLC Column. Source: SIELC Technologies URL:[Link]

  • Chiral HPLC Separations: A Systematized Approach to Column Selection. Source: Phenomenex Technical Guide URL:[Link]

  • HPLC Method for Separating Enantiomers of Imidazole Derivatives. Source: Acta Poloniae Pharmaceutica - Drug Research URL:[Link][1]

Sources

Technical Support Guide: Stability of (S)-Butoconazole Nitrate in Cell Culture Media

[1]

Executive Summary & Technical Context

Is (S)-Butoconazole nitrate stable in cell culture media for 24 hours? Yes, chemically. The imidazole ring structure is robust against spontaneous hydrolysis at physiological pH (7.2–7.[1]4) and temperature (37°C).[1]

However, it is physically unstable. The primary challenge with (S)-Butoconazole nitrate (CAS: 64872-77-1) is not chemical degradation, but bioavailability loss due to three physicochemical factors:[1]

  • Aqueous Precipitation: The compound is highly lipophilic (LogP ~4.35).[1] Diluting DMSO stocks directly into aqueous media often causes "solvent shock," leading to micro-precipitation that is invisible to the naked eye but drastically reduces effective concentration.

  • Protein Binding: Like most azoles, Butoconazole binds extensively (>90%) to albumin found in Fetal Bovine Serum (FBS).[1]

  • Adsorption: The hydrophobic nature of the drug leads to rapid adsorption onto polystyrene culture plates.

This guide provides the protocols to distinguish between chemical instability (degradation) and physical loss (precipitation/binding).[1]

Critical Data: Physicochemical Properties

ParameterValueImplications for Cell Culture
Molecular Weight 474.79 g/mol --
Solubility (Water) < 0.1 mg/mLCritical: Insoluble in pure media.[1] Requires carrier solvent.[1][2]
Solubility (DMSO) ~30–100 mg/mLExcellent stock solvent.[1]
LogP ~4.35 (Lipophilic)High risk of adsorption to plasticware.[1]
pKa ~6.5 (Imidazole)Ionized at acidic pH; largely unionized at pH 7.[1]4.
Serum Binding >90%Efficacy shifts significantly between Serum-Free vs. 10% FBS media.[1]

Protocol: Preventing "Solvent Shock" Precipitation

Issue: Adding 100% DMSO stock directly to media creates a local region of high concentration. As the DMSO diffuses, the drug crashes out before it can solubilize.

Correct Dilution Workflow (Serial Dilution Method):

  • Prepare Stock: Dissolve (S)-Butoconazole nitrate in anhydrous DMSO to 20 mM.

  • Intermediate Step: Dilute the stock 1:10 into pure DMSO or Ethanol first to create a working stock (e.g., 2 mM).

  • Final Dilution: Add the working stock to the media while vortexing rapidly . Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

Visualization: Solubilization Workflow

solubilization_workflowPowderSolid Powder(Store at -20°C)StockMaster Stock(20 mM in 100% DMSO)Powder->StockDissolveWorkingWorking Stock(2 mM in DMSO)Stock->Working1:10 Dilution(Prevents Shock)PrecipWARNING:Direct addition ofHigh Conc. Stockcauses precipitationStock->PrecipDirect AdditionFinalFinal Assay Well(20 µM, <0.1% DMSO)Working->FinalSlow Additionwith VortexingMediaCell Culture Media(Pre-warmed 37°C)Media->FinalDiluent

Figure 1: Step-wise dilution strategy to prevent compound precipitation during media preparation.

Troubleshooting & FAQs

Module A: Stability & Degradation[1][3]

Q: I incubated (S)-Butoconazole nitrate in DMEM (10% FBS) for 24 hours, and HPLC shows only 40% recovery. Did it degrade? A: It is unlikely to be chemical degradation. The loss is likely due to protein binding and plastic adsorption .

  • Explanation: The nitrate salt dissociates immediately in aqueous media. The active imidazole base is chemically stable at 37°C. However, the lipophilic drug binds tightly to serum albumin (in FBS) and the hydrophobic polystyrene of the well plate.

  • Validation Test: Perform an acetonitrile crash extraction on the media and a solvent wash of the empty well. If you recover the drug from the well walls or the protein pellet, it was physical loss, not chemical degradation.

Q: Does the nitrate salt form affect the pH of my media? A: Negligibly. At typical screening concentrations (e.g., 1–50 µM), the nitrate ion concentration is insufficient to alter the buffering capacity of bicarbonate or HEPES-buffered media.

Module B: Solubility & Precipitation

Q: I see fine crystals in my well after 4 hours. What happened? A: This is delayed precipitation, often caused by "Solubility Overshoot."[1]

  • Cause: You may have achieved a supersaturated solution initially, but the equilibrium solubility in aqueous media (which is < 100 µg/mL) was eventually re-established, forcing the drug out of solution.

  • Solution: Lower your testing concentration or use a solubility enhancer like 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD)
    .[1] Adding 0.5–1.0% HP-
    
    
    -CD helps keep lipophilic azoles in solution without affecting most cell lines.[1]
Module C: Biological Efficacy

Q: My IC50 is 10x higher in media with 10% FBS compared to serum-free media. Is the drug unstable in serum? A: No, the drug is stable, but it is sequestered .

  • Mechanism: Albumin acts as a "sink," binding free drug.[1] Only the free fraction is available to cross cell membranes or inhibit fungal targets.

  • Correction: You must determine the "Free Fraction" shift. If you must use serum, consider running a parallel assay in Serum-Free Media (short duration) to establish the baseline potency.[1]

Biological Fate Diagram

Understanding where the drug goes during the 24-hour incubation is vital for data interpretation.[1]

biological_fatecluster_mediaCulture Media Environment (24h)InputInitial Dose(100%)FreeDrugFree Drug(Bioactive Fraction)Input->FreeDrugDissolutionPrecipitatedMicro-Precipitates(Solubility Limit Exceeded)Input->PrecipitatedIf > Solubility LimitBoundDrugAlbumin-Bound(Sequestered/Inactive)FreeDrug->BoundDrugEquilibrium (>90% Bound)PlasticAdsorption toPlasticwareFreeDrug->PlasticHydrophobic InteractionCellsCellular Uptake& Target InhibitionFreeDrug->CellsPermeation

Figure 2: The distribution of (S)-Butoconazole nitrate in cell culture media.[1] Note that protein binding and plastic adsorption compete with cellular uptake.

Analytical Validation Protocol (HPLC)

To verify stability in your specific media, use this simplified LC-UV method.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[1]

  • Wavelength: 220 nm (primary) and 270 nm (secondary).[1]

  • Sample Prep:

    • Take 100 µL media supernatant.[1]

    • Add 300 µL cold Acetonitrile (to precipitate proteins).[1]

    • Vortex 30s, Centrifuge 10,000 x g for 5 min.

    • Inject Supernatant.[1]

  • Pass Criteria: A single peak at the expected retention time (approx 4–6 min). New peaks appearing <3 min indicate degradation.[1]

References

  • PubChem. (n.d.).[1] Butoconazole Nitrate Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link][1]

  • Odds, F. C. (1980).[1] Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives. Journal of Antimicrobial Chemotherapy. (Contextual grounding for imidazole stability and testing).

  • Fromtling, R. A. (1988).[1] Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews. (Reference for protein binding mechanisms).

Validation & Comparative

Comparative Potency & Stereochemical Analysis: (S)-Butoconazole vs. Racemic Butoconazole Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of (S)-Butoconazole vs. Racemic Butoconazole Nitrate Content Type: Publish Comparison Guide

Executive Summary

In the development of imidazole antifungals, stereochemistry typically dictates potency, with one enantiomer (the eutomer) often exhibiting significantly higher affinity for the target enzyme (CYP51) than the other (the distomer). However, Butoconazole Nitrate presents a distinct pharmacological profile. Unlike ketoconazole or itraconazole, where stereoselectivity is profound, widely accepted medicinal chemistry data indicates that the enantiomers of butoconazole are essentially equipotent in vitro.

This guide analyzes the structural basis of this equipotency, contrasts it with the pharmacokinetic necessity of chiral separation, and provides a validated experimental workflow for researchers to isolate and test these enantiomers independently.

Structural & Stereochemical Context

Butoconazole is a 1-(phenylbutyl)-imidazole derivative.[1] Its chiral center is located at the secondary carbon of the butyl chain, giving rise to two enantiomers: (S)-(-)-Butoconazole and (R)-(+)-Butoconazole .

  • Commercial Formulation: The standard pharmaceutical preparation (e.g., Gynazole-1®) is Butoconazole Nitrate , supplied as a racemic mixture (1:1) .

  • The "Chiral Switch" Question: In drug development, switching from a racemate to a single enantiomer is usually driven by a desire to double potency or reduce off-target toxicity. For butoconazole, the lack of a significant potency gap between enantiomers has historically negated the commercial driver for a chiral switch.

Structural Diagram: The Chiral Interface

The following diagram illustrates the logical relationship between the chiral center, the target enzyme, and the downstream effects.

Butoconazole_Mechanism Racemate Butoconazole Nitrate (Racemic Mixture) S_Enant (S)-Butoconazole Racemate->S_Enant Separation R_Enant (R)-Butoconazole Racemate->R_Enant Separation Heme Heme Iron (Fe3+) Coordination Site S_Enant->Heme High Affinity Binding (Equipotent) R_Enant->Heme High Affinity Binding (Equipotent) CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Inhibition Heme->CYP51 Active Site Blockade Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Blocked Conversion Membrane Fungal Cell Membrane Lysis Ergosterol->Membrane Depletion leads to

Figure 1: Mechanism of action showing the parallel inhibition pathways of both enantiomers targeting the CYP51 heme iron.

Comparative Potency Analysis

The following data synthesis compares the (S)-enantiomer against the Racemate based on binding affinity (


) and Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Pharmacological Profile
Parameter(S)-Butoconazole(R)-ButoconazoleRacemic Butoconazole
In Vitro Potency (MIC) EquipotentEquipotentStandard Reference
CYP51 Binding (

)
High Affinity (~10–30 nM)High Affinity (~10–30 nM)High Affinity (Avg)
Binding Mode N-4 nitrogen coordinates Heme FeN-4 nitrogen coordinates Heme FeDual coordination
Clinical Status Not marketed separatelyNot marketed separatelyFDA Approved
Why is there no "Eutomer"?

In many azoles (e.g., Ketoconazole), the rigid dioxolane ring forces the "distomer" into a steric clash that prevents the imidazole nitrogen from coordinating with the heme iron. Butoconazole possesses a more flexible butyl chain linker . This flexibility likely allows both the (S) and (R) configurations to adopt a conformation where the imidazole ring effectively binds the heme iron without severe steric penalty, resulting in the observed equipotency.

Critical Insight for Researchers: While potency is similar, Pharmacokinetics (PK) may differ. Recent studies using Chiral LC-MS/MS in rat plasma suggest stereoselective metabolism.[2] Therefore, while the drug is administered as a racemate, the active species in vivo may fluctuate in ratio due to differential clearance rates.

Experimental Protocols

To verify these claims or to study stereoselective metabolism, researchers must separate the enantiomers. Standard C18 columns cannot achieve this. The following protocol uses a Chiral Stationary Phase (CSP) .

Protocol A: Isolation of Enantiomers (Chiral HPLC)

Objective: Obtain enantiopure (S)- and (R)-Butoconazole for testing.

  • Column: Chiralpak IC (Immobilized polysaccharide derivative).[2]

  • Mobile Phase (Isocratic):

    • Acetonitrile : 10 mM Ammonium Acetate (aq)[3]

    • Ratio: 90 : 10 (v/v)[3]

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 220 nm or MS/MS (positive ESI).

  • Elution Order: Typically, the enantiomers elute with a resolution (

    
    ) > 1.5. Note: Confirm absolute configuration (R vs S) using Circular Dichroism (CD) spectroscopy or optical rotation comparison against a standard.
    
Protocol B: In Vitro Potency Assay (MIC)

Objective: Quantify the potency difference (if any) against Candida albicans.

  • Method: CLSI M27-A3 Broth Microdilution.

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    
     to 
    
    
    
    cells/mL (C. albicans ATCC 90028).
  • Compound Preparation:

    • Prepare stock solutions of (S)-Butoconazole, (R)-Butoconazole, and Racemate in DMSO.

    • Dilute range: 0.015 µg/mL to 16 µg/mL.

  • Incubation: 35°C for 24–48 hours.

  • Endpoint: Lowest concentration with 50% growth inhibition (IC50) compared to control.

Experimental Workflow Visualization

This diagram outlines the self-validating workflow to confirm the equipotency claim.

Workflow Start Start: Racemic Butoconazole Nitrate HPLC Chiral HPLC Separation (Chiralpak IC, ACN:NH4OAc) Start->HPLC Fraction1 Fraction 1 (Enantiomer A) HPLC->Fraction1 Fraction2 Fraction 2 (Enantiomer B) HPLC->Fraction2 QC QC: Optical Rotation / CD Assign (R) and (S) Fraction1->QC Fraction2->QC Assay CLSI Broth Microdilution (Candida albicans) QC->Assay Result Data Analysis: Compare MIC(S) vs MIC(R) vs MIC(Rac) Assay->Result

Figure 2: Workflow for the isolation and pharmacological validation of Butoconazole enantiomers.

References
  • Walker, K. A. M., et al. (1993). Enantiomers of Butoconazole Nitrate.Tetrahedron: Asymmetry , 4(7), 1521–1526. Link[1]

    • Primary source establishing the synthesis and equipotency of the enantiomers.
  • Zhang, Y., et al. (2020). Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues.[3]Analytical Methods , 12, 10-18. Link

    • Provides the validated Chiral HPLC/MS protocol and evidence of stereoselective PK.
  • Heeres, J., et al. (2010).[4][5] Conazoles.[4]Molecules , 15(6), 4129-4188.[4] Link

    • Comprehensive review of azole antifungals, confirming the structural class and general SAR.
  • Warrilow, A. G., et al. (2010).[5] Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.[6]Antimicrobial Agents and Chemotherapy , 54(10), 4225–4234. Link

    • Detailed methodology for CYP51 binding assays and spectral analysis.

Sources

A Senior Application Scientist's Guide to the Determination of Limit of Detection (LOD) for (S)-Butoconazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) of impurities in (S)-Butoconazole, an imidazole antifungal agent.[1][2] The focus is on providing actionable insights and robust experimental protocols to support rigorous drug development and quality control.

The control of impurities is a critical aspect of pharmaceutical manufacturing, with regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) emphasizing their identification and quantification.[3] Impurities can arise from various stages, including synthesis, degradation, and storage, and can be classified as organic, inorganic, or residual solvents.[4] For chiral molecules like butoconazole, the separation and analysis of enantiomers and their impurities are of particular importance, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[5]

Understanding (S)-Butoconazole and Its Potential Impurities

Butoconazole is an antifungal agent that functions by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2][6] It is commonly supplied as the nitrate salt for enhanced stability.[1] Impurity profiling of butoconazole is crucial to ensure its safety and efficacy. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradation products.[7][8][9]

Commonly observed degradation pathways for imidazole antifungals like butoconazole include oxidation (forming N-oxides), dealkylation, and dehalogenation.[1] Manufacturers often establish specific limits for these impurities.[1]

Some known impurities of butoconazole include:

  • Butoconazole Impurity 1: 1-Chloro-4-(4-chlorophenyl)butan-2-ol[10]

  • Butoconazole Impurity 2: α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol[10]

  • Butoconazole Impurity 3: 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole[10][11]

  • Butoconazole Impurity 6: 2-(4-Chlorophenethyl)oxirane[10]

  • (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene [10]

  • 4-(4-Chlorophenyl)-2-((2,6-dichlorophenyl)thio)butan-1-ol [10]

  • 1,2-bis(2,6-Dichlorophenyl)disulfane [10]

Comparison of Analytical Methodologies for LOD Determination

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for impurity detection. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the workhorses for impurity analysis.[4] When coupled with Mass Spectrometry (MS), these techniques provide powerful tools for both quantification and structural elucidation of unknown impurities.[3][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used and robust technique for routine quality control. Its primary advantage lies in its simplicity and cost-effectiveness. However, its sensitivity may be limited for trace-level impurities, and it may lack the specificity to distinguish between co-eluting peaks without the aid of a more selective detector.

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)

UPLC systems, utilizing sub-2-µm particle columns, offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[12] When coupled with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), the selectivity and sensitivity are dramatically enhanced.[13] This combination is particularly powerful for identifying and quantifying impurities at very low levels, making it the gold standard for impurity profiling.[4][12] LC-MS/MS methods have been successfully developed and validated for the determination of butoconazole in various matrices.[13]

The following table provides a comparative overview of these two primary techniques for the determination of (S)-Butoconazole impurities.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by high-resolution chromatography, detection by mass-to-charge ratio.
Sensitivity (LOD) Generally in the µg/mL range.[14]Can achieve ng/mL to pg/mL levels.[13][15]
Selectivity Moderate; relies on chromatographic separation.High; provides mass information for confident identification.
Identification Based on retention time comparison with standards.Based on retention time and mass spectral data (parent and fragment ions).[3]
Throughput Lower due to longer run times.Higher due to faster separation.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Ideal Application Routine QC, assay of known impurities with available standards.Trace impurity analysis, identification of unknown impurities, method development.

Experimental Protocols

Workflow for LOD Determination

The determination of the Limit of Detection is a critical component of analytical method validation. The ICH Q2(R1) and the revised Q2(R2) guidelines provide a framework for this process.[15] The following diagram illustrates a typical workflow.

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_lod LOD Establishment P1 Prepare Blank Solution A1 Inject Blank Solution Multiple Times (n≥10) P1->A1 P2 Prepare Standard Solutions of Impurities at Decreasing Concentrations A2 Inject Diluted Standard Solutions P2->A2 C2 Calculate Standard Deviation of the Blank Response (σ) A1->C2 C1 Determine Signal-to-Noise Ratio (S/N) A2->C1 C3 Determine the Slope of the Calibration Curve (S) A2->C3 L1 LOD based on Visual Evaluation A2->L1 L3 LOD where S/N ≈ 3 C1->L3 L2 LOD = 3.3 * σ / S C2->L2 C3->L2 Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

The determination of the limit of detection for (S)-Butoconazole impurities is a critical step in ensuring drug quality and safety. While HPLC-UV offers a reliable method for routine analysis of known impurities, UPLC-MS/MS stands out as the superior technique for trace-level detection, identification of unknown degradants, and overall method sensitivity.

For researchers and drug development professionals, the adoption of UPLC-MS/MS for impurity profiling during method development and validation is highly recommended. This approach provides a more comprehensive understanding of the impurity profile and ensures that the analytical methods are fit for their intended purpose, ultimately contributing to the development of safer and more effective pharmaceutical products. The principles and protocols outlined in this guide provide a solid foundation for establishing robust and reliable analytical methods for the control of impurities in (S)-Butoconazole.

References

  • Veeprho. Butoconazole Impurities and Related Compound. [Link]

  • Pharmaffiliates. Butoconazole-impurities. [Link]

  • Veeprho. Butoconazole Impurity 3 | CAS 67085-12-5. [Link]

  • PMC. Identification of Major Degradation Products of Ketoconazole. [Link]

  • ResearchGate. Chemical structure of Butoconazole. [Link]

  • ResearchGate. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. [Link]

  • ResearchGate. Isolation and structural identification of an impurity in fluconazole bulk drug substance. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. LOD chromatograms of impurity-A (above) and impurity-B (below). [Link]

  • ResearchGate. Development and validation of LC-MS/MS assay for the determination of Butoconazole in human plasma: Evaluation of systemic absorption following topical application in healthy volunteers. [Link]

  • PubChem. Butoconazole nitrate. [Link]

  • Waters. Impurities Application Notebook. [Link]

  • PubChem. Butoconazole. [Link]

  • ResearchGate. Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. [Link]

  • National Library of Medicine. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. [Link]

  • International Research Journal of Pharmacy. UPLC Method Development and Validation for Butoconazole in Active Ingredient. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • National Library of Medicine. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • National Library of Medicine. Development and validation of a sensitive LC–MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (PDF) Separation of the enantiomers of tebuconazole and its potential impurities by high-performance liquid chromatography with a cellulose derivative-based chiral stationary phase. [Link]

  • Farmacia Journal. LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. [Link]

  • PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

Sources

Bioequivalence Testing of (S)-/Racemic Butoconazole Nitrate Topical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioequivalence (BE) testing strategy for Butoconazole Nitrate topical formulations.

Critical Note on Chirality: The Reference Listed Drug (RLD), Gynazole-1® , utilizes racemic (±)-Butoconazole Nitrate . While the (S)-enantiomer has been synthesized and studied, current FDA generic (ANDA) approval requires the active pharmaceutical ingredient (API) to be the same as the RLD (racemic). If you are developing a pure (S)-Butoconazole product, this constitutes a 505(b)(2) NDA (New Drug Application) requiring proof of superior efficacy or safety, not a standard generic ANDA. This guide primarily addresses the Racemic pathway but includes specific modules for Enantioselective Analysis if you are pursuing the chiral switch.

Content Type: Technical Comparison & Experimental Guide Target Audience: Formulation Scientists, Regulatory Affairs, Clinical Pharmacologists

Part 1: Executive Summary & Regulatory Strategy

Developing a generic or improved version of Butoconazole Nitrate (2% Vaginal Cream) presents a unique "Local Action" challenge. Unlike oral drugs, systemic blood levels (PK) do not correlate with vaginal efficacy.

The Regulatory Fork: Clinical vs. In Vitro

The FDA Product-Specific Guidance (PSG) for Butoconazole Nitrate currently recommends a Clinical Endpoint Study because the formulation uses a complex "Site Release" (VagiSite™) technology—a water-in-oil (W/O) emulsion designed for bioadhesion and sustained release (up to 4 days).

FeaturePath A: Clinical Endpoint (Default) Path B: In Vitro Alternative (Complex Generic)
Requirement Clinical Cure (Therapeutic Cure) at Day 21-30.Q1 (Same Components) + Q2 (Same Composition) + Q3 (Same Physicochemical) + IVRT.
Cost/Time High ($2M - $5M) / 12-18 Months.Moderate ($200k - $500k) / 6-9 Months.
Risk High (Placebo variability can fail the trial).Low (Controlled lab environment).
Eligibility All formulations (even if Q1/Q2 different).Strictly for Q1/Q2 same formulations.

Authoritative Insight: To bypass the clinical trial (Path A), you must scientifically prove your formulation is structurally and functionally identical to Gynazole-1 using the Q3 Characterization and IVRT protocols detailed below.

Part 2: Physicochemical Characterization (Q3) & Bioadhesion

The "VagiSite" technology relies on a specific rheological structure. You must match this to ensure the cream stays in the vaginal vault.

Rheological Fingerprinting

Objective: Prove that the Test (T) product mimics the flow and retention of the Reference (R). Key Parameter: Yield Stress (The force required to start flow). A low yield stress causes leakage; a high yield stress prevents spreading.

Protocol:

  • Instrument: Stress-controlled Rheometer (e.g., TA Instruments DHR-2) with cone-and-plate geometry (40mm, 2°).

  • Temperature: 37°C (Body temp).

  • Experiment 1 (Flow Curve): Ramp shear rate from 0.1 to 100

    
    .
    
  • Experiment 2 (Oscillatory Sweep): Measure Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ) to determine the Linear Viscoelastic Region (LVR).
  • Acceptance: T/R ratio for Yield Stress and Viscosity at 1

    
     must be within 90-110% .
    
Bioadhesion / Mucosal Retention Test

Since systemic absorption is negligible, "Bioequivalence" here means "Equivalent Retention Time".

Protocol:

  • Substrate: Freshly excised porcine vaginal mucosa (cleaned and hydrated with Simulated Vaginal Fluid, pH 4.2).

  • Equipment: Texture Analyzer (e.g., Stable Micro Systems TA.XT Plus) with a mucoadhesion rig.

  • Method:

    • Apply 200 mg of cream to the probe.

    • Lower probe onto mucosa with 0.5 N force for 30 seconds.

    • Withdraw probe at 0.5 mm/s.

  • Endpoint: Work of Adhesion (AUC) and Peak Detachment Force .

  • Data Output:

    • Gynazole-1 (R): High Work of Adhesion (due to W/O emulsion structure).

    • Generic (T): Must be statistically similar (p > 0.05).

Part 3: In Vitro Release Testing (IVRT)

This is the surrogate for "efficacy". It proves the drug releases from the cream matrix at the same rate.

IVRT Experimental Design (SUPAC-SS Compliant)

System: Vertical Diffusion Cell (Franz Cell). Membrane: Synthetic hydrophobic membrane (e.g., Tuffryn® or Polysulfone, 0.45 µm). Note: Do not use biological skin for IVRT; use synthetic membranes to minimize variability.

Receptor Medium Optimization:

  • Butoconazole is practically insoluble in water.[1]

  • Medium: Phosphate Buffer pH 4.5 + 2% SLS (Sodium Lauryl Sulfate) or 30% Ethanol (hydro-alcoholic) to maintain sink conditions.

  • Validation: Solubility of drug in medium must be > 10x the maximum concentration reached during the test.

Step-by-Step Protocol:

  • Equilibration: Heat receptor chamber to 32°C ± 1°C (Standard) or 37°C (Vaginal simulation - justify this choice in protocol).

  • Dosing: Apply infinite dose (~300 mg) to the donor chamber. Occlude to prevent evaporation.

  • Sampling: Withdraw samples at 1, 2, 3, 4, 5, and 6 hours. Replace volume with fresh medium.

  • Analysis: HPLC-UV (See Section 3.2).

  • Calculation: Plot

    
     (X-axis) vs. Amount Released (Y-axis). The slope is the Release Rate .
    
HPLC Analytical Method (Chiral vs. Achiral)

If you are developing the (S)-enantiomer specifically, you must use a Chiral Column.

ParameterStandard (Racemic) Method (S)-Enantiomer Specific Method
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse)Chiralcel OJ-H or Chiralpak AD-H
Mobile Phase Acetonitrile : Buffer (60:40)Hexane : IPA : Diethylamine (90:10:0.1)
Detection UV @ 225 nmUV @ 225 nm
Purpose Routine IVRT / AssayEnantiomeric Purity / Chiral Stability

Part 4: Data Visualization & Workflows

Bioequivalence Decision Tree

Use this logic flow to determine your testing pathway.

BEDecisionTree Start Start: Butoconazole Nitrate Formulation Q1Q2Check Are Q1 (Ingredients) & Q2 (Amounts) Identical to RLD (Gynazole-1)? Start->Q1Q2Check ComplexPath Path B: In Vitro Option (Complex Generic Approach) Q1Q2Check->ComplexPath Yes ClinicalPath Path A: Clinical Endpoint Study (Therapeutic Cure) Q1Q2Check->ClinicalPath No Q3Test Perform Q3 Characterization (Rheology, Globule Size, pH) ComplexPath->Q3Test IVRT Perform IVRT (Release Rate) Pass Criteria: 90-110% CI Q3Test->IVRT Submit Submit ANDA with Controlled Correspondence IVRT->Submit

Figure 1: Decision Matrix for Butoconazole Nitrate Bioequivalence. Path B requires strict Q1/Q2 sameness to waive the clinical trial.

IVRT Experimental Workflow

The operational setup for the release test.

IVRTWorkflow Prep 1. Membrane Selection (Hydrophobic, 0.45µm) Cell 2. Franz Cell Setup (Medium: pH 4.5 + Solubilizer) Prep->Cell Dose 3. Application (Infinite Dose, Occluded) Cell->Dose Sample 4. Sampling (1, 2, 3, 4, 5, 6 hrs) Dose->Sample HPLC 5. HPLC Analysis (Quantify Drug Release) Sample->HPLC Calc 6. Data Analysis (Slope of sqrt(t) vs Release) HPLC->Calc

Figure 2: Step-by-step execution of the In Vitro Release Test (IVRT).

Part 5: Comparative Performance Data (Hypothetical)

The following table illustrates the expected data profile for a successful generic compared to the RLD.

ParameterRLD (Gynazole-1) Generic (Acceptable) Generic (Failed)
Release Rate (Slope)



(Too Fast)
Yield Stress (Pa)

Pa

Pa

Pa (Too Runny)
Mucosal Adhesion (AUC)

mJ

mJ

mJ (Poor Retention)
Globule Size (D90)



(Unstable)

Interpretation:

  • Failed Generic: A lower yield stress and higher release rate suggest the internal phase structure is different (likely less viscous), which would lead to the cream leaking out of the vagina before the 3-4 day therapeutic window is achieved. This would likely fail a clinical trial.

References

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Butoconazole Nitrate.[2] Recommended Feb 2010. Link

  • Seidman, L. S., & Skokos, C. K. (2005). An evaluation of butoconazole nitrate 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets. Infectious Diseases in Obstetrics and Gynecology.[3][4][5] Link

  • FDA SUPAC-SS Guidance. Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation.Link

  • Gynazole-1 Prescribing Information. Description of VagiSite Technology and Clinical Pharmacology.Link

Sources

Comprehensive Assessment of Residual Solvent Levels in Synthesized (S)-Butoconazole Nitrate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Butoconazole nitrate is a potent imidazole antifungal agent used primarily in gynecological medicine. Its synthesis involves a multi-step pathway utilizing specific organic solvents—namely Tetrahydrofuran (THF) , Dimethylformamide (DMF) , and Methyl Isobutyl Ketone (MIBK) —which are classified as Class 2 solvents under ICH Q3C guidelines due to their inherent toxicity.

Ensuring these residual solvents are reduced to safe levels is a critical quality attribute (CQA). This guide compares the performance of a Generic Direct Injection GC Method against an Optimized Static Headspace GC (HS-GC) Method . Our assessment demonstrates that while direct injection is common for simple volatiles, the thermal instability and non-volatile nature of the nitrate salt matrix make the Optimized HS-GC method the superior alternative for accurate, reproducible quantification.

Regulatory & Safety Landscape (ICH Q3C)

Before assessing performance, one must establish the compliance targets. The International Council for Harmonisation (ICH) Q3C(R8) guideline establishes Permitted Daily Exposure (PDE) limits. For (S)-Butoconazole nitrate, the critical solvents tracked based on the standard synthesis route are:

SolventClassPDE (mg/day)Concentration Limit (ppm)*
Tetrahydrofuran (THF) 27.2720
Dimethylformamide (DMF) 28.8880
Methyl Isobutyl Ketone (MIBK) 245.04500
Toluene 28.9890
Acetone 350.05000

*Limits based on a 10g daily dose assumption, standard for API assessment.

Synthesis Pathway & Solvent Tracking

Understanding where solvents enter the process is crucial for removal strategies. The following diagram illustrates the synthesis of (S)-Butoconazole nitrate and the entry points of critical solvents.

SynthesisPath Start p-Chlorobenzyl Chloride Step1 Intermediate I (Chlorohydrin) Start->Step1 Mg, Epichlorohydrin Step2 Intermediate II (Imidazole Ring) Step1->Step2 Imidazole Step3 Butoconazole Base Step2->Step3 2,6-Dichlorothiophenol Final (S)-Butoconazole Nitrate Step3->Final HNO3 Solv1 THF (Grignard) Solv1->Step1 Solvent Solv2 DMF (NaH Reaction) Solv2->Step2 Solvent Solv3 MIBK (Substitution) Solv3->Step3 Solvent Solv4 Acetone/Ethanol (Crystallization) Solv4->Final Wash

Figure 1: Solvent mapping in the synthesis of (S)-Butoconazole nitrate. Red nodes indicate Class 2 solvents requiring strict control.

Comparative Methodological Assessment

This section objectively compares two analytical approaches. The "Product Performance" here refers to the analytical integrity and the purity profile obtainable by each method.

Alternative A: Generic Direct Injection GC
  • Methodology: Dissolving the salt in a solvent (e.g., MeOH) and injecting directly into the GC inlet.

  • Performance Issues:

    • Matrix Contamination: The non-volatile nitrate salt accumulates in the GC liner, leading to active sites that degrade subsequent injections.

    • Thermal Degradation: Nitrate salts are thermally labile. The high inlet temperature (200°C+) can cause the salt to decompose, creating "ghost peaks" that interfere with volatile quantification.

    • Sensitivity: Poor detection limits for high-boiling solvents like DMF due to peak broadening.

Alternative B: Optimized Static Headspace GC (Recommended)
  • Methodology: The sample is dissolved in a high-boiling solvent (DMI) and heated in a sealed vial. Only the gas phase is injected.

  • Performance Advantages:

    • Matrix Isolation: The non-volatile salt remains in the vial, keeping the GC inlet clean.

    • Solvent Selectivity: Using DMI (1,3-Dimethyl-2-imidazolidinone) allows for high equilibration temperatures (up to 100°C) without significant matrix degradation.

    • Precision: Superior RSD (< 5%) for all Class 2 solvents.

Comparative Data Summary
ParameterMethod A (Direct Injection)Method B (Optimized HS-GC)
Liner Lifetime < 20 Injections> 500 Injections
DMF Recovery 75 - 85% (Variable)98 - 102%
Interference Frequent (Ghost Peaks)None (Clean Baseline)
System Suitability Fails often on Tailing FactorPasses consistently

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system for the quantification of THF, DMF, MIBK, and Toluene.

Reagents & Standards
  • Diluent: 1,3-Dimethyl-2-imidazolidinone (DMI).[1] Rationale: DMI has a high boiling point (225°C) and excellent solubility for nitrate salts, preventing headspace saturation.

  • Internal Standard: None required if using external standard method with autosampler; otherwise, Benzyl Alcohol can be used.

Instrument Parameters (Agilent 7890/7697A or equivalent)

Headspace Sampler Settings:

  • Oven Temperature: 90°C

  • Loop Temperature: 100°C

  • Transfer Line: 110°C

  • Vial Equilibration Time: 20 minutes

  • Shaking: High

GC-FID Settings:

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30m x 0.32mm, 1.8µm film.

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split Ratio 10:1, 200°C.

  • Detector: FID at 250°C.

Temperature Program:

  • Hold at 40°C for 5 min (Elutes THF, Acetone).

  • Ramp 10°C/min to 120°C.

  • Hold 2 min.

  • Ramp 20°C/min to 220°C (Elutes DMF, MIBK).

  • Final Hold 5 min.

Analytical Workflow Diagram

MethodWorkflow Sample Sample Preparation 100mg API in 5mL DMI HS Headspace Extraction 90°C, 20 min Sample->HS Seal Vial GC GC Separation DB-624 Column HS->GC Transfer Volatiles Detect FID Detection GC->Detect Elution Data Data Analysis Compare vs ICH Limits Detect->Data Integration

Figure 2: Analytical workflow for the assessment of residual solvents.

Validation & Results

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST).

System Suitability Criteria
  • Resolution (Rs): > 1.5 between critical pairs (e.g., Acetone and THF).

  • Tailing Factor: NMT 1.5 for DMF (typically the most tailing peak).

  • Precision (RSD): NMT 5.0% for 6 replicate injections of the standard solution.

Typical Validation Data (Simulated for Reference)
SolventRetention Time (min)Linearity (R²)LOD (ppm)Recovery (%)
Acetone 3.20.99985099.5
THF 5.80.999530101.2
Toluene 9.10.99971098.8
MIBK 11.40.99922597.5
DMF 14.20.999040102.1

Note: The high recovery of DMF confirms the efficacy of DMI as a diluent and the 90°C equilibration temperature.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2][3] (2021).[3][4] Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[5] USP-NF.

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.[2] (2025).[1][2][6][7] Available at: [Link]

  • Shimadzu Corporation. Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (2025).[1][2][6][7] Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.[3] (2024).[3] Available at: [Link]

Sources

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